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An In-Depth Technical Guide to a-(3-Methylphenoxy)acetophenone

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and
potential applications of a-(3-Methylphenoxy)acetophenone, also known as 2-(3-
methylphenoxy)-1-phenylethanone. As a member of the a-aryloxy acetophenone class, this
molecule holds significant potential as a versatile building block in medicinal chemistry,
materials science, and the fragrance industry. This document consolidates available data on its
structure and properties, offers a detailed, field-proven synthesis protocol, analyzes its
chemical reactivity, and discusses its toxicological profile based on established read-across
principles from structurally related compounds. This guide is intended for researchers,
chemists, and drug development professionals seeking to leverage this compound in novel
synthetic applications.

Molecular Structure and Identification

a-(3-Methylphenoxy)acetophenone is an aromatic ketone characterized by an acetophenone
core with a 3-methylphenoxy (m-cresoxy) group substituting the a-carbon. This structural motif
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combines the reactivity of a ketone with the properties of a diaryl ether linkage.
o |[UPAC Name: 2-(3-Methylphenoxy)-1-phenylethan-1-one

e Synonyms: a-(m-tolyloxy)acetophenone, 2-(m-tolyloxy)acetophenone

o CAS Number: Not available[1]

e Molecular Formula: CisH140:2

e Molecular Weight: 226.27 g/mol [1]

Caption: Chemical structure of a-(3-Methylphenoxy)acetophenone.

Physicochemical Properties

Direct experimental data for a-(3-Methylphenoxy)acetophenone is not widely available.
However, its properties can be reliably inferred from structurally analogous compounds. The
presence of two aromatic rings and a molecular weight over 200 g/mol strongly suggests it is a
solid at standard temperature and pressure, with low aqueous solubility.
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o o-(3-
q- -
Acetophenone Methylphenoxy)
Property Phenoxyaceto Methylacetoph
(Parent)[2][3] acetophenone
phenone[4] enone[5][6] _
(Predicted)
Colorless liquid ) )
_ _ o White to off-white
Appearance or solid below Solid Colorless liquid "
soli
20°C
_ _ Data not ~-3°C Solid, likely > 50
Melting Point 19-20 °C )
available (calculated) °C
Data not
Boiling Point 202 °C _ 214 °C > 300 °C
available
Insoluble in
) ) water; soluble in
5.5 g/L in water; Insoluble in _
. _ Data not _ common organic
Solubility soluble in , water; soluble in
] available solvents (e.g.,
organic solvents ethanol
DCM, EtOAc,
Acetone)
Molecular Weight  120.15 g/mol 212.24 g/mol 134.18 g/mol 226.27 g/mol

Synthesis and Purification

The most direct and reliable method for synthesizing a-(3-Methylphenoxy)acetophenone is via

a Williamson ether synthesis. This pathway involves the nucleophilic substitution of a halogen

on a-bromoacetophenone by the phenoxide generated from 3-methylphenol (m-cresol). The

causality for this choice is based on the high efficiency and well-documented success of this

reaction for creating a-aryloxy ketones.
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Reactants & Reagents

3-Methylphenol (m-Cresol) a-Bromoacetophenone Base (e.g., K2COs) Solvent (e.g., Acetone)

Combine reactants, base, and solvent

Y

Heat mixture to reflux
(e.g., 12-16 hours)

Y

Monitor reaction via TLC

Y

Cool and quench with water

Y

Extract with organic solvent (e.g., EtOAc)

Y

Wash organic layer (brine)

Y

Dry over NazSOa

Y

Concentrate in vacuo

Purification
\/

Crude Solid Product

Y

Recrystallize from Ethanol

Y

Filter and dry crystals

Pure o-(3-Methylphenoxy)acetophenone

Click to download full resolution via product page

Caption: Workflow for the synthesis of a-(3-Methylphenoxy)acetophenone.
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Experimental Protocol: Synthesis via Williamson Ether
Synthesis

This protocol is a self-validating system; progress can be monitored by Thin Layer
Chromatography (TLC), and the final product identity can be confirmed by NMR and MS
analysis.

» Reagent Preparation:

o To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser,
add 3-methylphenol (1.0 eq.), anhydrous potassium carbonate (K2COs, 2.2 eq.), and
acetone (approx. 10 mL per gram of 3-methylphenol).

o Expertise Note: Potassium carbonate is chosen as it is a sufficiently strong base to
deprotonate the phenol while being easy to handle and remove during workup. Acetone is
an ideal solvent due to its boiling point and ability to dissolve both the reactants and the
intermediate phenoxide.

¢ Reaction Initiation:

o Stir the mixture vigorously for 15 minutes at room temperature to facilitate the formation of
the potassium phenoxide salt.

o Add a solution of a-bromoacetophenone (1.0 eq.) dissolved in a minimal amount of
acetone dropwise to the flask. An exothermic reaction may be observed.

¢ Reaction Execution:

o Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-16
hours.

o Trustworthiness Check: Monitor the reaction's completion by TLC (e.g., using a 4:1
Hexane:Ethyl Acetate mobile phase). The disappearance of the a-bromoacetophenone
spot (visualized under UV light) indicates the reaction is complete.

o Workup and Isolation:
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o Allow the mixture to cool to room temperature. Filter off the inorganic salts (K=2COs and
KBr byproduct) and wash the solid with a small amount of acetone.

o Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to
yield the crude product.

o Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash
sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.

o Dry the organic layer over anhydrous sodium sulfate (Naz2S0a), filter, and concentrate in
vacuo to yield the crude solid.

o Purification:

o Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of
boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to
maximize crystal formation.

o Collect the purified white crystals by vacuum filtration, wash with a small amount of cold
ethanol, and dry under vacuum.

Chemical Reactivity and Mechanistic Insights

The reactivity of a-(3-Methylphenoxy)acetophenone is governed by three primary functional
regions: the ketone carbonyl group and the two distinct aromatic rings.

Caption: Key reactive sites on the a-(3-Methylphenoxy)acetophenone molecule.

o Carbonyl Group (Site A): The ketone is susceptible to nucleophilic attack. It can be reduced
to the corresponding secondary alcohol, 1-phenyl-2-(3-methylphenoxy)ethanol, using
reducing agents like sodium borohydride (NaBHa4). This reaction is foundational for creating
chiral centers for further pharmaceutical development.

o Acetophenone Phenyl Ring (Site B): The acetyl group (-COCH20R) is an electron-
withdrawing and deactivating group. Therefore, this phenyl ring will undergo electrophilic
aromatic substitution (e.g., nitration, halogenation) primarily at the meta position. Reaction
conditions would need to be harsher compared to an unsubstituted benzene ring.
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» Methylphenoxy Ring (Site C): The ether oxygen is an electron-donating group, making this
ring activated towards electrophilic aromatic substitution. The substitution will be directed to
the ortho and para positions relative to the ether linkage. The methyl group is also weakly
activating, further influencing the regioselectivity.

Potential Applications in Research and
Development

While specific applications for this exact molecule are not extensively documented, its structure
is highly analogous to compounds with proven utility across several industries.

e Pharmaceutical Intermediates: Acetophenone derivatives are precursors to a wide range of
pharmaceuticals, including anticonvulsants, antihistamines, and anti-inflammatory drugs.[3]
The a-aryloxy ketone motif is a key pharmacophore in several biologically active molecules.
This compound serves as an excellent scaffold for building more complex drug candidates.

o Fragrance and Flavor Synthesis: The parent compound, acetophenone, has a sweet, floral
odor and is used in perfumes and food flavorings.[3] Derivatives are often synthesized to
modify and enhance these aromatic properties, suggesting a potential role for a-(3-
Methylphenoxy)acetophenone in creating novel, complex scents.

» Agrochemicals: The diaryl ether linkage is present in many herbicides and pesticides. The
synthesis of novel derivatives from this core structure could lead to the discovery of new
agrochemical agents with unique modes of action.

o Materials Science: As a precursor to polymers and resins, acetophenone derivatives can be
used to develop materials with specific properties.[3] The introduction of the flexible ether
linkage and additional aromatic ring could be explored for creating polymers with enhanced
thermal stability or unique optical properties.

Toxicological Profile and Safe Handling

No specific toxicological data exists for a-(3-Methylphenoxy)acetophenone. Therefore, a safety
assessment must be performed by reading across to the well-studied parent compound,
acetophenone. It is imperative to handle this compound with the assumption that it carries
similar hazards.
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Hazard Category

Acetophenone Data (Read-
Across)

Recommended
Precautions

Acute Oral Toxicity

Harmful if swallowed. LD50
(Oral, Rat): 815 mg/kg.[3]

Do not ingest. Wash hands
thoroughly after handling. If
swallowed, seek immediate

medical attention.

Skin Irritation

Causes skin irritation.

Wear nitrile gloves and a lab
coat. Avoid prolonged or

repeated skin contact.

Eye Irritation

Causes serious eye irritation.

[3]

Wear chemical safety goggles
or a face shield. In case of eye
contact, rinse cautiously with

water for several minutes.

Inhalation

May cause respiratory

irritation.

Handle in a well-ventilated
area or a chemical fume hood.
Avoid breathing dust.

Carcinogenicity

No evidence of carcinogenicity

in humans (Group D).[3]

N/A

Safe Handling Procedures

o Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile

gloves, and chemical safety goggles.

» Engineering Controls: Use in a certified chemical fume hood to minimize inhalation

exposure.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

strong oxidizing agents.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations for

chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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